molecular formula C18H20N8O3S B14926575 7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B14926575
M. Wt: 428.5 g/mol
InChI Key: JRCLLRSITMLGMV-UHFFFAOYSA-N
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Description

N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a triazolopyrimidine core, a pyrazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

the principles of organic synthesis, including the use of automated synthesis machines and high-throughput screening, can be applied to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N6-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleophilic sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolopyrimidine derivatives and sulfonamide-containing molecules. Examples include:

Uniqueness

N~6~-[4-(AMINOSULFONYL)PHENYL]-7-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-METHYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its combination of a triazolopyrimidine core, a pyrazole ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds .

Properties

Molecular Formula

C18H20N8O3S

Molecular Weight

428.5 g/mol

IUPAC Name

7-(1,3-dimethylpyrazol-4-yl)-5-methyl-N-(4-sulfamoylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

InChI

InChI=1S/C18H20N8O3S/c1-10-14(8-25(3)24-10)16-15(11(2)22-18-20-9-21-26(16)18)17(27)23-12-4-6-13(7-5-12)30(19,28)29/h4-9,16H,1-3H3,(H,23,27)(H2,19,28,29)(H,20,21,22)

InChI Key

JRCLLRSITMLGMV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CN(N=C3C)C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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